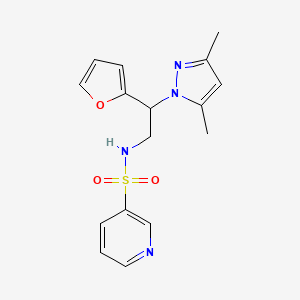

![molecular formula C24H23N5O3 B2445412 N-[4-(3-{[4-(4-氟苯基)哌嗪-1-基]磺酰}-4-甲氧基苯基)-3-甲基异噁唑-5-基]乙酰胺 CAS No. 1226441-91-3](/img/structure/B2445412.png)

N-[4-(3-{[4-(4-氟苯基)哌嗪-1-基]磺酰}-4-甲氧基苯基)-3-甲基异噁唑-5-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

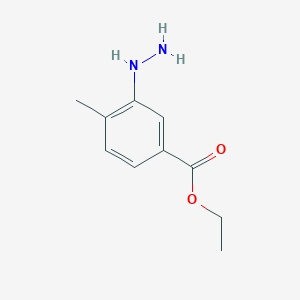

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also has a sulfonyl group attached to the piperazine ring, a methoxyphenyl group, and an isoxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the piperazine ring could be formed through a reaction of a diamine and a dihalide . The sulfonyl group could be introduced through a sulfonation reaction . The isoxazole ring could be synthesized through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation . The sulfonyl group could potentially undergo substitution reactions .科学研究应用

合成和抗肿瘤活性

齐浩飞(2011年)的一项研究重点介绍了与N-[4-(3-{[4-(4-氟苯基)哌嗪-1-基]磺酰}-4-甲氧基苯基)-3-甲基异噁唑-5-基]乙酰胺相关的新异噁唑化合物的合成。这些化合物在初步生物学测试中表现出显著的抗肿瘤活性 (Qi Hao-fei, 2011)。

抗菌活性

布里杰什·库马尔·斯里瓦斯塔瓦等人(2008年)的研究涉及合成新的哌嗪基芳基噁唑烷酮,这些化合物在结构上与所讨论的化合物相关。与利奈唑相比,这些化合物表现出优越的抗菌活性,包括对利奈唑耐药的金黄色葡萄球菌菌株的有效性 (Brijesh Kumar Srivastava et al., 2008)。

邻苯二甲酸酯衍生物的抗肿瘤活性

辛景超等人(2018年)合成了一系列与所讨论化合物相关结构的1-苯基-4-取代邻苯二甲酸酯衍生物,这些化合物显示出良好的抗肿瘤活性,特别是对人食道癌细胞 (Jingchao Xin et al., 2018)。

吡啶衍生物的抗微生物研究

N. B. Patel和S. N. Agravat(2009年)致力于合成吡啶衍生物,其中包括结构类似于N-[4-(3-{[4-(4-氟苯基)哌嗪-1-基]磺酰}-4-甲氧基苯基)-3-甲基异噁唑-5-基]乙酰胺的化合物。这些化合物表现出相当的抗菌活性 (N. B. Patel & S. N. Agravat, 2009)。

氟那瑞嗪及其异构体的合成

R. N. Shahmaev等人(2016年)详细介绍了氟那瑞嗪的合成,这是一种钙通道阻滞剂药物,其合成过程中包括类似于N-[4-(3-{[4-(4-氟苯基)哌嗪-1-基]磺酰}-4-甲氧基苯基)-3-甲基异噁唑-5-基]乙酰胺的化合物 (R. N. Shakhmaev et al., 2016)。

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a pharmaceutical, it could potentially act by interacting with biological targets such as enzymes or receptors. The piperazine ring, for instance, is found in many drugs and can have various effects on the human body .

属性

IUPAC Name |

2-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3/c1-15-5-4-6-19(10-15)26-23(31)18-7-8-21-27-29(24(32)28(21)13-18)14-22(30)25-20-11-16(2)9-17(3)12-20/h4-13H,14H2,1-3H3,(H,25,30)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIDXXNBTGDNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1alpha,5alpha,6alpha)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol Hydrochloride](/img/structure/B2445329.png)

![N-benzyl-N''-[2-[4-(2-fluorophenyl)piperazino]-2-(2-furyl)ethyl]oxamide](/img/structure/B2445333.png)

![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2445334.png)

![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)

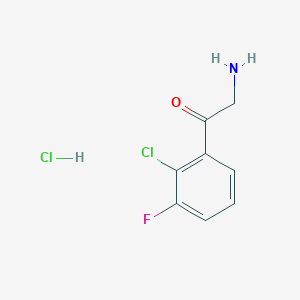

![(4-Chlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2445337.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)

![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)